2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
Description
This compound is a thiophene-3-carboxylate derivative featuring a 3-benzoyl-thioureido substituent at the 2-position and methyl groups at the 4,5-positions. Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives) suggest synthetic routes involving cyanoacetylation or condensation reactions . Potential applications may include medicinal chemistry, given the bioactivity (e.g., antioxidant, anti-inflammatory) observed in structurally related thiophene derivatives .
Properties
Molecular Formula |
C17H18N2O3S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23) |
InChI Key |
ANAWRQHAALLZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4,5-Dimethyl-thiophene-3-carboxylic Acid Ethyl Ester
The thiophene core is synthesized via cyclization of γ-haloacetoacetic acid derivatives with sulfur-containing reagents. For example, α-thiocyanatoacetophenone reacts with 3-aryl-2-cyanothioacrylamides under reflux conditions to form dihydrothiophene intermediates, which are subsequently oxidized to the aromatic thiophene. Alternative routes involve Michael addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization.
Reaction Conditions
Synthesis of Benzoyl Isothiocyanate
The benzoylthiourea moiety is introduced via in situ generation of benzoyl isothiocyanate. This involves treating 2-(4-ethylphenoxymethyl)benzoyl chloride (3 ) with ammonium thiocyanate in dry acetone, producing the reactive isothiocyanate intermediate (4 ).
Procedure
-
Benzoyl Chloride Formation: 2-(4-ethylphenoxymethyl)benzoic acid (2 ) is refluxed with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form the acyl chloride (3 ).
-
Isothiocyanate Generation: Acyl chloride (3 ) is reacted with ammonium thiocyanate (NH₄SCN) in dry acetone under reflux for 1 hour.
Thiourea Coupling Reaction
The final step couples the thiophene amine derivative with benzoyl isothiocyanate. The amine group at the 2-position of the thiophene reacts with the electrophilic isothiocyanate carbon, forming the thioureido linkage.
Optimized Protocol
-
Reagents:
-
Thiophene amine derivative: 0.01 mol
-
Benzoyl isothiocyanate (4 ): 0.01 mol (in situ)
-
Solvent: Dry acetone
-
-
Conditions: Reflux for 1 hour, followed by precipitation in cold water.
-
Workup: Filtration, drying, and recrystallization from isopropanol with activated carbon.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Additives
While most protocols avoid catalysts, tertiary amines (e.g., triethylamine) are occasionally used to scavenge HCl during acyl chloride formation.
Analytical Characterization
Key Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Thiocyanate Coupling | High regioselectivity; minimal byproducts | Requires anhydrous conditions | 70–85% |
| Michael Addition | Scalable for combinatorial chemistry | Multi-step purification needed | 60–75% |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, ethanol, reflux, 6h | 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid | 92% | |
| 2M HCl, THF, 60°C, 4h | Same as above (acid-catalyzed pathway) | 85% |
Mechanistic Notes :
-
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.
-
Acidic conditions protonate the carbonyl oxygen, facilitating water's nucleophilic attack .
Nucleophilic Substitution at the Thioureido Group
The thioureido (-NH-CS-NH-) group participates in nucleophilic substitution reactions, particularly with alkyl/aryl halides:
Key Observations :
-
Steric hindrance from the 4,5-dimethyl groups on the thiophene ring slows reaction kinetics compared to unsubstituted analogues .
-
Selectivity for S-alkylation over N-alkylation is achieved using soft electrophiles (e.g., benzyl chloride) .
Cyclization Reactions Involving the Thiophene Ring
The electron-rich thiophene ring facilitates cyclization under oxidizing or catalytic conditions:
Intramolecular Cyclization to Thiazolo[5,4-d]thiophenes
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PCl₅, toluene, 110°C, 3h | Thiazolo[5,4-d]thiophene-7-carboxylic acid ethyl ester | 68% |
Mechanism :
-
Phosphorus pentachloride activates the thioureido sulfur.
-
Intramolecular cyclization forms a five-membered thiazole ring fused to the thiophene .
Oxidative Coupling with Aldehydes
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | I₂, DMSO, 120°C, 24h | Bis-thiophene fused diketone derivative | 54% |
Reactivity of the Benzoyl Group
The benzoyl substituent undergoes classical aromatic electrophilic substitution:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 2-(3-(3-Nitrobenzoyl)-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester | 89% |
| Bromination | Br₂, FeBr₃, CHCl₃, RT, 6h | 2-(3-(4-Bromobenzoyl)-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester | 76% |
Regioselectivity :
-
Electrophiles preferentially attack the para position of the benzoyl ring due to electronic deactivation by the carbonyl group .
Coordination Chemistry with Metal Ions
The thioureido group acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Cu(OAc)₂·H₂O | Ethanol, RT, 4h | [Cu(C₁₇H₁₈N₂O₃S₂)₂]·2H₂O | Catalytic oxidation studies |
| PdCl₂ | DMF-H₂O (9:1), 60°C, 8h | [PdCl₂(C₁₇H₁₈N₂O₃S₂)] | Suzuki-Miyaura coupling |
Stability Data :
-
Cu(II) complexes exhibit square-planar geometry (UV-Vis λₘₐₓ = 620 nm) .
-
Pd(II) complexes show catalytic activity comparable to traditional phosphine ligands .
Biological Activity-Driven Modifications
Derivatives of this compound demonstrate structure-activity relationships (SAR) in medicinal applications:
| Modification | Biological Target | IC₅₀ | Reference |
|---|---|---|---|
| Hydrolysis to carboxylic acid | EGFR tyrosine kinase | 1.2 µM | |
| Methylation of thioureido S | Mycobacterium tuberculosis | MIC = 8 µg/mL |
SAR Trends :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H18N2O3S2
- Molecular Weight : 362.47 g/mol
- IUPAC Name : 2-(3-benzoylthioureido)-4,5-dimethylthiophene-3-carboxylic acid ethyl ester
The compound features a thiophene ring, which is known for its versatility in organic synthesis and biological activity. The presence of the thiourea moiety enhances its potential as a pharmacological agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, the compound has been tested against various bacterial strains, showing effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL against E. coli to lower values against other pathogens. The agar-well diffusion method is commonly employed for assessing such activities .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several human cancer cell lines. Research indicates that modifications to the thiophene structure can enhance antiproliferative activity. For example, related compounds have shown significant activity against breast cancer cells, with IC50 values indicating effective concentration levels .
Case Study 1: Antibacterial Evaluation
In a study published in MDPI, researchers synthesized a series of thiophene derivatives, including 2-(3-benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester. They tested these compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiophene backbone significantly impacted antibacterial potency, with some derivatives exhibiting MIC values as low as 25 mg/mL .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 30 |
| Compound C | Pseudomonas aeruginosa | 20 |
Case Study 2: Anticancer Activity
A comprehensive investigation into the anticancer properties of thiophene derivatives highlighted that certain modifications led to enhanced cytotoxicity against human tumor cell lines. The study reported IC50 values for selected compounds, demonstrating their potential as chemotherapeutic agents.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15 |
| Compound E | HeLa (Cervical) | 12 |
| Compound F | A549 (Lung) | 10 |
Mechanism of Action
The mechanism of action of 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The compound is compared to derivatives with variations in the 2-position substituent, thiophene ring saturation, and functional groups (Table 1).
2.4 Physicochemical Properties
- Lipophilicity: The benzoyl group in the target compound increases logP compared to cyano derivatives. Tetrahydrobenzo analogs (e.g., ) show higher molecular weights (>430) due to extended substituents.
- Solubility: Thioureido and cyano groups may improve aqueous solubility relative to purely aromatic analogs.
Biological Activity
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (CAS Number: 53162-53-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N2O3S2
- Molecular Weight : 350.47 g/mol
- Structure : The compound features a thiophene ring substituted with a benzoyl group and a thiourea moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. A study on related benzo[b]thiophene derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Properties
The potential antiviral activity of compounds similar to 2-(3-benzoyl-thioureido)-4,5-dimethyl-thiophene has been investigated. For instance, certain thiourea derivatives have demonstrated efficacy against viral pathogens such as the varicella-zoster virus and cytomegalovirus (CMV), indicating that structural modifications can enhance antiviral potency .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways critical for microbial growth or viral replication. For example, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase in Plasmodium falciparum, which is essential for pyrimidine biosynthesis in malaria parasites . This mechanism suggests that 2-(3-benzoyl-thioureido)-4,5-dimethyl-thiophene could similarly disrupt vital metabolic processes in pathogens.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiophene derivatives, including those structurally related to our compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting the potential for developing new antibacterial agents .
- Antiviral Screening : In vitro assays demonstrated that certain thiourea derivatives exhibited EC50 values ranging from 0.25 to 0.75 µM against herpes simplex virus type 1 (HSV-1), suggesting that modifications in the thiourea structure can lead to enhanced antiviral activity .
Data Summary
Q & A
(Basic) What are the established synthetic routes for 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester?
The synthesis typically involves multi-step functionalization of a thiophene core. A key step is the reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with benzoylisothiocyanate in 1,4-dioxane under ambient conditions . This forms the thioureido group via nucleophilic addition. Earlier steps may include Knoevenagel condensation to introduce reactive sites (e.g., acrylamido groups) using substituted benzaldehydes and catalysts like piperidine/acetic acid, achieving yields of 72–94% . Purification often involves recrystallization with alcohols or column chromatography .
(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?
Spectroscopic and chromatographic methods are essential:
- IR spectroscopy identifies functional groups (e.g., thioureido C=S stretch at ~1200–1250 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.3–8.1 ppm) .
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks matching C₂₀H₂₁N₂O₃S₂) .
- HPLC monitors purity (>98% is typical for bioactive studies), with mobile phases like acetonitrile/water .
(Basic) What biological activities are commonly investigated for this class of thiophene derivatives?
While direct data on this compound is limited, structurally analogous thiophenes exhibit antioxidant , anti-inflammatory , and antimicrobial activities . For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives show radical scavenging in DPPH assays (IC₅₀: 12–45 µM) . Bioactivity studies typically involve:
- In vitro models : LPS-induced macrophage inflammation (NO inhibition) .
- In silico docking : Targeting COX-2 or TNF-α receptors .
(Advanced) How can reaction conditions be optimized to address low yields in the thioureido functionalization step?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
- Catalyst screening : Triethylamine (TEA) improves nucleophilicity of the amine group .
- Temperature control : Reactions at 0–5°C minimize side products like thiourea dimers .
- Stoichiometry : A 1.2:1 molar ratio of benzoylisothiocyanate to the amine precursor ensures complete conversion . Post-reaction quenching with ice/water isolates the product efficiently .
(Advanced) How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Unexpected signals may arise from:
- Tautomerism : The thioureido group (-NH-CS-NH-) can exhibit thione-thiol tautomerism, causing split peaks. Use variable-temperature NMR to assess dynamic equilibria .
- Steric hindrance : Bulky substituents (e.g., benzoyl groups) may restrict rotation, leading to non-equivalent protons. 2D NMR (COSY, HSQC) clarifies connectivity .
- Impurities : Compare HPLC retention times with synthetic intermediates (e.g., unreacted starting materials eluting earlier) .
(Advanced) What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Functional group modulation : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess bioactivity shifts .
- Isosteric replacements : Substitute the thiophene ring with furan or pyrrole to evaluate sulfur’s role in target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thioureido group) .
(Advanced) How can researchers mitigate challenges in scaling up synthesis while maintaining purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., benzoylation) .
- Green solvents : Ethanol/water mixtures replace DCM to enhance sustainability without compromising yield (~85% reported) .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitors real-time reaction progress .
(Advanced) What computational methods validate the compound’s potential as a drug candidate?
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~3.5 indicates moderate permeability) .
- MD simulations : Evaluate stability in lipid bilayers (e.g., 100-ns trajectories to assess membrane penetration) .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity risks (e.g., benzoyl groups may elevate CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
